molecular formula C23H22N4O4S B14971375 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B14971375
M. Wt: 450.5 g/mol
InChI Key: RUBIEFCUOUDWIY-UHFFFAOYSA-N
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Description

“7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” typically involves multi-step organic reactions. The starting materials are usually substituted phenyl compounds and triazolopyrazine derivatives. Common synthetic routes may include:

    Nucleophilic substitution: Introduction of the ethoxy group onto the phenyl ring.

    Condensation reactions: Formation of the triazolopyrazine core.

    Thioether formation: Introduction of the sulfanyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or nitration of the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazolopyrazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

Medicinally, compounds like “7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” are investigated for their therapeutic potential. They may serve as leads for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • 7-(4-chlorophenyl)-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Uniqueness

The uniqueness of “7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C23H22N4O4S/c1-3-30-18-9-5-16(6-10-18)20(28)15-32-23-25-24-21-22(29)26(13-14-27(21)23)17-7-11-19(12-8-17)31-4-2/h5-14H,3-4,15H2,1-2H3

InChI Key

RUBIEFCUOUDWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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